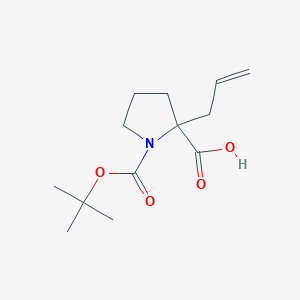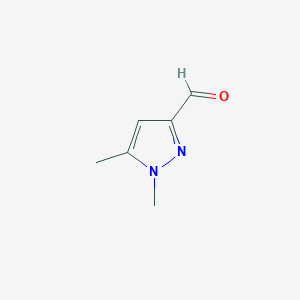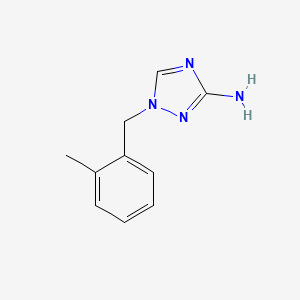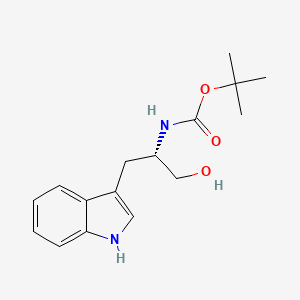
Boc-α-アリル-DL-プロリン
説明
Boc-alpha-allyl-DL-Pro-OH, also known as 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound synthesized through the combination of a Boc-protected alpha-allyl-amino acid derivative and DL-proline. It has a molecular formula of C13H21NO4 and a molecular weight of 255.31 . This compound is primarily used for research and development .
Physical and Chemical Properties Analysis
Boc-alpha-allyl-DL-Pro-OH has a molecular weight of 255.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.科学的研究の応用
ペプチド合成
Boc-α-アリル-DL-プロリン: は、ペプチド合成の分野で広く使用されています。これは、プロリン含有ペプチドの合成のためのビルディングブロックとして役立ちます。 Boc(tert-ブトキシカルボニル)基は、合成プロセス中にアミノ官能基を保護し、ペプチド結合の選択的形成を可能にします 。 この化合物は、固相ペプチド合成(SPPS)において特に有用です。SPPSは、不溶性樹脂に固定されたペプチドを段階的に作成するために使用される技術です .
医薬品化学
医薬品化学において、Boc-α-アリル-DL-プロリンは、薬理学的に活性なペプチドの構造を修飾するために使用されます。研究者は、このプロリン類似体をペプチドに組み込むことで、ペプチドの安定性、受容体結合、および全体的な生物学的活性への影響を調査することができます。 このような修飾は、効力が高く、副作用が軽減された新しい治療薬の開発にとって重要です .
生化学研究
生化学者は、Boc-α-アリル-DL-プロリンを使用して、タンパク質の構造と機能の関係を調べます。 このようなプロリン類似体は、ペプチドやタンパク質にコンフォメーション変化を引き起こす可能性があり、タンパク質のフォールディング、安定性、および他の生体分子との相互作用を理解するために研究することができます .
薬理学
薬理学において、Boc-α-アリル-DL-プロリンは、プロドラッグシステムの設計に適用されます。プロドラッグは、活性薬を放出するために体内で化学的変換を受けなければならない、薬物分子の不活性誘導体です。 プロリン類似体をプロドラッグ設計に導入すると、代謝安定性に影響を与え、活性薬の放出速度を制御することができます .
材料科学
Boc-α-アリル-DL-プロリン: は、材料科学、特にペプチドベースの材料の開発においても関連があります。 プロリンとその類似体の構造的属性は、特定の機械的特性または環境刺激への応答性を備えた新しい材料を作成するために利用できます .
化学工学
化学工学において、Boc-α-アリル-DL-プロリンは、複雑な分子の合成に使用されます。特定の反応を促進するための役割、およびさまざまな化学製品の製造における前駆体としての役割は、非常に貴重です。 この化合物は、さまざまな条件下で安定しているため、プロセス化学における汎用性の高い試薬です .
環境科学
最後に、Boc-α-アリル-DL-プロリンは、環境科学において潜在的な用途があります。 たとえば、この化合物を用いて合成されたペプチドは、汚染物質と特定の相互作用をするように設計でき、生物修復プロセスまたは環境モニタリング用のバイオセンサーの開発を支援します .
Safety and Hazards
Boc-alpha-allyl-DL-Pro-OH can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only in well-ventilated areas, and wearing protective equipment such as gloves and eye protection . In case of exposure, it is advised to wash with plenty of water and seek medical help .
作用機序
Target of Action
Boc-alpha-allyl-DL-Pro-OH is a derivative of proline . Proline analogues, such as Boc-alpha-allyl-DL-Pro-OH, are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring, as well as de novo designed, linear, and cyclic peptides . .
生化学分析
Biochemical Properties
Boc-alpha-allyl-DL-Pro-OH is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s Boc (tert-butoxycarbonyl) protecting group is essential for preventing unwanted reactions during peptide synthesis. Additionally, Boc-alpha-allyl-DL-Pro-OH can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the stability and conformation of the resulting peptides .
Cellular Effects
Boc-alpha-allyl-DL-Pro-OH has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. In some cell types, Boc-alpha-allyl-DL-Pro-OH has been observed to impact cell proliferation and differentiation, highlighting its potential role in cellular function and development .
Molecular Mechanism
At the molecular level, Boc-alpha-allyl-DL-Pro-OH exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, Boc-alpha-allyl-DL-Pro-OH can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-alpha-allyl-DL-Pro-OH can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Boc-alpha-allyl-DL-Pro-OH is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to Boc-alpha-allyl-DL-Pro-OH in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may be attributed to its gradual breakdown and interaction with cellular components .
Dosage Effects in Animal Models
The effects of Boc-alpha-allyl-DL-Pro-OH in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal or beneficial effects on cellular function and metabolism. Higher dosages can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range induces significant changes in cellular and physiological responses. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
Boc-alpha-allyl-DL-Pro-OH is involved in several metabolic pathways, primarily related to amino acid and peptide metabolism. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into peptides and proteins. Additionally, Boc-alpha-allyl-DL-Pro-OH can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Boc-alpha-allyl-DL-Pro-OH is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its bioavailability and activity. Understanding the transport and distribution of Boc-alpha-allyl-DL-Pro-OH is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of Boc-alpha-allyl-DL-Pro-OH plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Boc-alpha-allyl-DL-Pro-OH may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in protein synthesis and metabolic processes. These interactions can influence the compound’s efficacy and impact on cellular function .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404818 | |
| Record name | Boc-alpha-allyl-DL-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315234-49-2 | |
| Record name | Boc-alpha-allyl-DL-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















